molecular formula C12H17NO2 B8609967 N-Methoxy-N-methyl-2-phenyl-isobutyramide

N-Methoxy-N-methyl-2-phenyl-isobutyramide

Cat. No. B8609967
M. Wt: 207.27 g/mol
InChI Key: FILAUFUTWXLFNL-UHFFFAOYSA-N
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Patent
US09255101B2

Procedure details

To a solution of N-methoxy-N-methyl-2-phenyl-isobutyramide (example 207E) (16 g, 77.2 mmoles) in THF (300 mL) cooled at −50° C. is added dropwise a 1.6M solution of MeLi in Et2O (80 mL, 131.2 mmoles). The reaction mixture is allowed to reach 0° C. and 1N HCl (130 mL, 130 mmoles) is added. The aqueous phase is extracted with Et2O. The organic phase is washed with brine, dried over MgSO4, filtered and the solvent is removed under reduced pressure to give 3-methyl-3-phenyl-butan-2-one.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:14])[C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH3:6].[Li]C.[CH3:18]COCC.Cl>C1COCC1>[CH3:6][C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[C:4](=[O:14])[CH3:18]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CON(C(C(C)(C)C1=CC=CC=C1)=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C
Name
Quantity
80 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach 0° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with Et2O
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C(C)=O)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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